REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.[N-:11]=[N+:12]=[N-:13].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][N:11]=[N+:12]=[N-:13] |f:1.2|
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Name
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|
Quantity
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12.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(CCl)C=CC1Cl
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 4.75 hours
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Duration
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4.75 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
|
filtered
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(CN=[N+]=[N-])C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |